1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione
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Overview
Description
1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . They are often involved in the synthesis of biologically active substances .
Mode of Action
Piperidine derivatives have been associated with a variety of biological activities, including anti-inflammatory properties .
Biochemical Pathways
Piperidine derivatives have been associated with various pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Piperidine derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
Like all drugs, the action of piperidine derivatives can be influenced by various environmental factors, including ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione typically involves the condensation of 2-(piperidin-1-yl)ethanamine with an indole-2,3-dione derivative. This reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or toluene. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the indole core can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce indole-2,3-diol derivatives.
Scientific Research Applications
1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
N-[(1E)-(3-bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine: This compound features a similar piperidine-ethyl linkage but with a different core structure.
1-(4-(1H-imidazol-1-yl)benzoyl)-3-cyanopyrrolo[1,2-a]quinoline: Another compound with a piperidine moiety but a different heterocyclic core.
Uniqueness: 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione is unique due to its indole core, which imparts distinct biological activities and chemical reactivity.
Biological Activity
1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione, a compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol, has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound features an indole structure fused with a piperidine moiety, which is believed to contribute to its biological activity, particularly in neuropharmacology.
Structure and Properties
The structural composition of this compound includes:
- Indole Framework : A bicyclic compound consisting of a benzene ring fused to a pyrrole ring.
- Piperidine Moiety : A six-membered ring containing nitrogen, which enhances the compound's interaction with biological targets.
This unique combination suggests potential for interactions with neurotransmitter systems, particularly serotonin receptors.
Antidepressant Potential
Research indicates that this compound exhibits significant biological activity as a potential antidepressant. It has been evaluated for its affinity towards serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors, which are crucial in mood regulation and anxiety disorders. The compound's ability to modulate these receptors suggests it could influence neurotransmitter systems involved in depressive and anxiety-related behaviors.
The mechanism by which this compound exerts its effects is primarily through:
- Serotonin Receptor Interaction : Binding to serotonin receptors can lead to alterations in serotonin levels, potentially alleviating symptoms of depression.
- Neurotransmitter Modulation : The compound may affect other neurotransmitter systems that are implicated in mood disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits selective binding properties at serotonin receptors. Preliminary studies suggest that it may differentiate itself from other serotonergic agents due to its unique structural features .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Piperidin-1-ylmethyl-1H-indole-2,3-dione | C14H16N2O2 | Lacks ethyl group; different binding profile |
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione | C13H12N2O2 | Different core structure; potential antidepressant |
5-Hydroxyindoleacetic acid | C10H11NO3 | Metabolite of serotonin; different activity |
This table highlights the uniqueness of this compound with respect to its pharmacological properties and potential therapeutic applications.
Case Studies
Several studies have explored the efficacy of similar compounds in treating mood disorders:
- Case Study on Serotonin Modulators : A study indicated that compounds structurally related to indoles showed significant antidepressant effects in animal models by enhancing serotonin levels .
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of various indole derivatives for treating anxiety and depression. Early results suggest promising outcomes for compounds with similar structures.
Properties
IUPAC Name |
1-(2-piperidin-1-ylethyl)indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-12-6-2-3-7-13(12)17(15(14)19)11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVRMGYEEWZCGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.